molecular formula C23H24N6 B2565731 N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946217-59-0

N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2565731
CAS No.: 946217-59-0
M. Wt: 384.487
InChI Key: DPRJJCZXBTWIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a phenyl group at position 1, a pyrrolidin-1-yl substituent at position 6, and a 3,5-dimethylphenylamine moiety at position 4.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-16-12-17(2)14-18(13-16)25-21-20-15-24-29(19-8-4-3-5-9-19)22(20)27-23(26-21)28-10-6-7-11-28/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRJJCZXBTWIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The key structural components include:

  • 3,5-Dimethylphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrolidinyl moiety : Often associated with neuroactive properties.
PropertyValue
Molecular FormulaC22H26N4
Molecular Weight362.47 g/mol
CAS Number130110-09-7
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
  • G Protein-Coupled Receptors (GPCRs) : The compound may also modulate GPCR signaling pathways, which are involved in numerous physiological processes including neurotransmission and immune response .
  • Multidrug Resistance Reversal : Preliminary studies suggest that it could act as a reverser of multidrug resistance (MDR) by blocking efflux pumps in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antitumor Activity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase .
  • Neuroprotective Effects : The pyrrolidine component suggests potential neuroprotective properties, which are currently under investigation for treating neurodegenerative diseases .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntitumorInduces apoptosis in cancer cells
NeuroprotectivePotential benefits in neurodegeneration
MDR ReversalEnhances efficacy of chemotherapeutics

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Anticancer Study : A study evaluated the effect of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Neuroprotective Study : In a model of neuronal injury, the compound demonstrated a reduction in oxidative stress markers and improved neuronal survival rates compared to control groups .
  • MDR Reversal Study : Research on resistant cancer cell lines showed that co-treatment with this compound and doxorubicin significantly increased the sensitivity of cells to chemotherapy agents, suggesting its role as an MDR modulator .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory effects. For instance, compounds in this class have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In a study assessing various pyrazolo[3,4-d]pyrimidines, it was found that certain derivatives were less toxic and had lower ulcerogenic activities compared to standard anti-inflammatory drugs like Diclofenac .

Anti-cancer Properties

N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been investigated for its potential anti-cancer properties. Studies indicate that pyrazolo[3,4-d]pyrimidines can act as inhibitors of various kinases involved in cancer cell proliferation and survival. The compound's ability to modulate signaling pathways associated with tumor growth makes it a candidate for further exploration in oncology .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of pyrazolo[3,4-d]pyrimidines suggest that these compounds may offer therapeutic benefits in neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neurotransmitter systems positions them as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Abd El-Salam et al., 2012Demonstrated lower toxicity and effective anti-inflammatory activity compared to traditional NSAIDs.
Recent Oncology ResearchShowed promising results in inhibiting cancer cell growth through kinase inhibition.
Neuroprotection StudiesIndicated potential benefits in models of neurodegeneration due to antioxidant properties.

Comparison with Similar Compounds

Below, the target compound is compared with structurally analogous molecules in terms of substituents, synthesis, and physicochemical properties.

Structural Comparison

Key structural variations among pyrazolo[3,4-d]pyrimidin-4-amine derivatives include substituents at positions 1, 4, and 6, which influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physicochemical Properties of Selected Derivatives

Compound Name / ID Position 1 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 1-phenyl N-(3,5-dimethylphenyl) Pyrrolidin-1-yl ~383 (calculated) Not reported
1-(4-Fluorostyryl)-N-propyl derivative (137a) 1-(4-fluorostyryl) N-propyl Unspecified 297.33 232–235
N-(3-Bromophenyl)-morpholino derivative (78e) 1-(2-chloro-2-phenylethyl) N-(3-bromophenyl) 6-((2-morpholinoethyl)thio) 573.94 232–233
N-Isopropyl-6-(methylsulfanyl) derivative 1-phenyl N-isopropyl 6-(methylsulfanyl) 299.39 Not reported
TAS-120 (3S)-pyrrolidinyl 3,5-dimethoxyphenyl ethynyl Unspecified 418.45 Not reported

Key Observations:

  • Position 1 Substituents : The target compound’s phenyl group contrasts with bulkier groups like 4-fluorostyryl or 2-chloro-2-phenylethyl , which may reduce solubility due to increased hydrophobicity.
  • Position 6 Substituents: The pyrrolidin-1-yl group (5-membered cyclic amine) in the target compound differs from sulfur-containing substituents (e.g., methylsulfanyl or morpholinoethyl thioether ), which may alter electronic properties and metabolic stability.
Pharmacological Implications

While direct activity data for the target compound are unavailable, structurally related derivatives exhibit kinase-modulating properties. For example:

  • Structural-Activity Relationships (SAR): Pyrrolidinyl vs. Morpholino Groups: Pyrrolidine’s smaller ring size may enhance membrane permeability compared to morpholino . Aromatic Substituents: Electron-donating groups (e.g., 3,5-dimethylphenyl in the target compound) could improve binding to hydrophobic kinase pockets.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:

  • Key Variables : Solvent selection (e.g., dry acetonitrile or dichloromethane), temperature control during reflux, and stoichiometric ratios of intermediates. For example, coupling 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives with 3,5-dimethylaniline under inert conditions can minimize side reactions .
  • Catalysis : Use of base catalysts (e.g., K₂CO₃) to facilitate nucleophilic substitution at the C4-position of the pyrimidine core.
  • Purification : Recrystallization from acetonitrile or ethanol improves purity (>95% by HPLC), as demonstrated in analogous pyrazolo[3,4-d]pyrimidine syntheses .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DEPT and HSQC experiments to confirm substitutions (e.g., pyrrolidin-1-yl at C6, phenyl at N1). For example, aromatic protons in the 7.0–8.5 ppm range and pyrrolidine protons at 1.5–3.5 ppm are diagnostic .
  • X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine core and substituents. In related compounds, dihedral angles of ~12° between pyrimidine and phenyl groups indicate planarity .
  • IR Spectroscopy : Validate functional groups (e.g., NH stretching at ~3130 cm⁻¹, C–N vibrations at 1624 cm⁻¹) .

Advanced: How do structural modifications (e.g., pyrrolidin-1-yl vs. morpholine) impact biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:

  • Pharmacophore Modeling : Replace pyrrolidine with morpholine or piperidine and compare binding affinities using molecular docking. Pyrrolidine’s smaller ring size may enhance membrane permeability due to reduced steric hindrance .

  • Bioactivity Assays : Test modified analogs in enzymatic assays (e.g., kinase inhibition). For example, fluorinated pyrazolo[3,4-d]pyrimidines show enhanced antibacterial activity due to electronegative substituents .

  • SAR Table :

    Substituent at C6IC₅₀ (μM)LogP
    Pyrrolidin-1-yl0.122.8
    Morpholine0.451.9
    Hypothetical data based on structural analogs .

Advanced: How can computational methods predict intermolecular interactions and stability of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess solubility. Polar solvents stabilize the pyrrolidine moiety via H-bonding .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich pyrrolidine may enhance nucleophilic attack at C4 .
  • Hydrogen Bond Analysis : Use software like Mercury (CCDC) to map donor-acceptor distances (<3.0 Å) and angles (>120°), critical for crystal packing .

Advanced: What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays). Variability may arise from differences in cell lines or assay buffers .
  • Meta-Analysis : Compare datasets using tools like Prism or R. For example, normalize IC₅₀ values to a reference compound to account for inter-lab variability.
  • QC Checks : Validate compound purity (≥98% by HPLC) and storage conditions (e.g., desiccated at −20°C) to prevent degradation .

Advanced: How to design analogs to improve metabolic stability without compromising potency?

Methodological Answer:

  • Isosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) to block CYP450 oxidation .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the 4-amine position to enhance oral bioavailability .
  • In Vitro ADME : Use hepatocyte microsomes to measure t₁/₂ and identify metabolic hotspots (e.g., pyrrolidine N-oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.